N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including dichlorobenzyl, dimethylpyrazol, and nitropyrazol moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core by reacting 3,4-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate.
Nitration: The next step is the nitration of the pyrazole ring to introduce the nitro group. This can be achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.
Acylation: The final step involves the acylation of the nitrated pyrazole with 2-chloroacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivative of the pyrazole
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Carboxylic acid and amine
Scientific Research Applications
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: It can serve as a probe to investigate biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichlorobenzyl and nitropyrazol groups could play a crucial role in binding to the active site of the target protein, while the acetamide linkage may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-3-methylbenzamide
- N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Uniqueness
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C17H16Cl2N6O3 |
---|---|
Molecular Weight |
423.3g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C17H16Cl2N6O3/c1-10-17(20-16(26)9-23-6-5-15(22-23)25(27)28)11(2)24(21-10)8-12-3-4-13(18)14(19)7-12/h3-7H,8-9H2,1-2H3,(H,20,26) |
InChI Key |
LGDCJGVQSOGKEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.